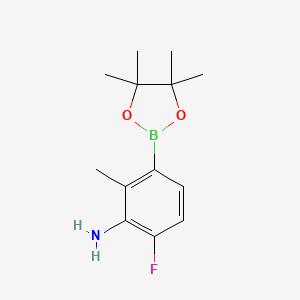

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción

Structural Characterization and Fundamental Properties

Molecular Structure and Configuration

Structural Elucidation and Molecular Geometry

The molecular architecture of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits a sophisticated arrangement of functional groups around a benzene ring core. The compound contains a fluorine atom positioned at the 6-position, a methyl group at the 2-position, and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 3-position relative to the amino group. This substitution pattern creates a highly substituted aniline derivative with distinct steric and electronic characteristics.

The pinacol boronate ester portion of the molecule adopts a nearly planar configuration, consistent with the general structural behavior observed in similar organoboron compounds. The dioxaborolane ring system maintains characteristic bond distances and angles, with boron-oxygen bonds typically ranging from 1.31 to 1.35 Angstroms, as documented in related boronic ester structures. The carbon-boron bond length in this compound falls within the expected range of 1.55 to 1.59 Angstroms, which is slightly longer than typical carbon-carbon single bonds but consistent with the established properties of organoboron compounds.

The aromatic ring geometry shows minimal distortion from planarity, with the various substituents adopting orientations that minimize steric interactions. The fluorine atom, being the smallest halogen, introduces minimal steric hindrance while providing significant electronic effects through its high electronegativity. The methyl group at the 2-position creates some steric interaction with the adjacent amino group, potentially influencing the rotational preferences around the carbon-nitrogen bond.

Crystallographic Analysis

While specific crystallographic data for this exact compound was not identified in the available literature, structural analysis of closely related fluorinated aniline derivatives provides valuable insights into the expected crystallographic behavior. Similar organoboron compounds typically crystallize in orthorhombic or monoclinic space groups, with molecular packing influenced by hydrogen bonding interactions involving the amino group and potential weak interactions between the fluorine atoms and neighboring molecules.

The boronic ester functionality in related compounds demonstrates characteristic hydrogen bonding patterns that contribute to crystal stability. In phenylboronic acid and its derivatives, dimeric hydrogen-bonded arrangements are commonly observed, with oxygen-hydrogen-oxygen bond distances typically ranging from 2.6 to 2.8 Angstroms. The presence of the amino group in this compound introduces additional hydrogen bonding possibilities that could significantly influence the crystal packing arrangements.

The tetramethyl dioxaborolane ring system exhibits planarity in most crystallographic structures, with the boron atom maintaining trigonal geometry when not coordinated to additional ligands. The methyl groups on the dioxaborolane ring adopt staggered conformations to minimize steric interactions, contributing to the overall molecular stability in the solid state.

Physicochemical Properties

Physical State and Stability Parameters

This compound exists as a solid at room temperature, typically appearing as a white to off-white crystalline material or lyophilized powder depending on the preparation method. The compound demonstrates good thermal stability under ambient conditions but requires storage at reduced temperatures between 2-8°C to maintain long-term stability.

The melting point characteristics of this compound reflect the influence of multiple functional groups on the crystalline lattice stability. The presence of the amino group provides opportunities for hydrogen bonding that generally increases melting points, while the fluorine substitution introduces additional intermolecular interactions through dipole-dipole forces. The bulky dioxaborolane substituent contributes to the overall molecular volume and may influence packing efficiency in the solid state.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 251.11 g/mol | |

| Physical State | Solid (crystalline/powder) | |

| Storage Temperature | 2-8°C | |

| Purity (typical) | 95-97% | |

| Density (predicted) | 1.1 ± 0.1 g/cm³ |

The compound exhibits moisture sensitivity typical of organoboron compounds, requiring storage under inert atmosphere conditions to prevent hydrolysis of the boronate ester functionality. Light sensitivity is also observed, necessitating protection from direct illumination during storage and handling procedures.

Spectroscopic Characteristics

The spectroscopic signature of this compound reflects the complex electronic environment created by the multiple functional groups. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic distribution.

In the proton nuclear magnetic resonance spectrum, the aromatic protons appear as distinct multiplets in the 6.5-8.0 parts per million region, with coupling patterns influenced by the fluorine substitution and the electron-donating amino group. The methyl group attached to the aromatic ring typically appears as a singlet around 2.5 parts per million, while the tetramethyl groups of the dioxaborolane unit produce a characteristic singlet around 1.3 parts per million.

Fluorine nuclear magnetic resonance spectroscopy provides valuable information about the electronic environment of the fluorine atom, with chemical shifts typically observed in the range of -110 to -130 parts per million relative to trichlorofluoromethane. The fluorine coupling to adjacent aromatic protons creates distinctive splitting patterns that confirm the substitution position and electronic influence.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework, with the carbon atoms bearing the various substituents showing characteristic chemical shifts. The boron-bearing carbon typically appears around 135-145 parts per million, while the fluorine-bearing carbon shows significant coupling and appears as a doublet due to carbon-fluorine coupling.

Solubility Profile and Solution Behavior

The solubility characteristics of this compound demonstrate the influence of multiple functional groups on solution behavior. The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, with enhanced dissolution observed upon gentle heating and ultrasonic treatment.

Computational predictions suggest aqueous solubility values in the range of 0.03-0.30 milligrams per milliliter, indicating limited water solubility typical of fluorinated aromatic compounds. The lipophilicity of the molecule, as reflected by predicted logarithmic partition coefficient values between 1.5 and 2.3, suggests moderate membrane permeability and bioavailability characteristics.

The presence of the amino group provides opportunities for protonation in acidic solutions, potentially enhancing solubility in aqueous media at reduced pH values. The boronate ester functionality exhibits pH-dependent stability, with hydrolysis becoming more favorable under basic conditions where the boron center can coordinate additional hydroxide ions.

| Solvent System | Predicted Solubility | Notes |

|---|---|---|

| Water | 0.03-0.30 mg/mL | pH dependent |

| Dimethyl sulfoxide | High | Requires gentle heating |

| Methanol | Moderate | Enhanced with sonication |

| Dichloromethane | Good | Organic synthetic applications |

Electronic Properties

Electronic Distribution and Orbital Analysis

The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents on the aromatic ring. The amino group serves as a strong electron-donating substituent through resonance donation of the nitrogen lone pair into the aromatic π-system, while the fluorine atom acts as an electron-withdrawing group through its high electronegativity and inductive effects.

The boron center in the dioxaborolane unit possesses a vacant p-orbital that can participate in electronic interactions with the aromatic π-system. This creates a pathway for electronic communication between the boronate ester and the aromatic ring, influencing the overall electronic distribution and reactivity patterns. The extent of this orbital overlap depends on the coplanarity between the boron p-orbital and the aromatic π-system.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the amino group and the aromatic ring, reflecting the electron-rich nature of this portion of the molecule. The lowest unoccupied molecular orbital incorporates contributions from the boron center and the aromatic ring, indicating potential sites for electrophilic attack and coordination reactions.

The fluorine atom introduces significant electronic polarization effects, creating regions of partial negative charge that influence intermolecular interactions and chemical reactivity. The electronegativity difference between fluorine and carbon creates a substantial dipole moment that contributes to the overall molecular polarity and affects solution behavior and crystal packing arrangements.

Computational Studies and Theoretical Models

Theoretical calculations using density functional theory methods provide detailed insights into the electronic structure and properties of this compound. Predicted boiling point values around 370°C reflect the influence of intermolecular forces and molecular weight on the liquid-vapor phase transition.

Computational models predict a topological polar surface area of approximately 44.5 square Angstroms, indicating moderate polarity that influences membrane permeability and bioavailability characteristics. The calculated logarithmic partition coefficient values suggest favorable lipophilicity for potential biological applications while maintaining sufficient aqueous solubility for synthetic manipulations.

Molecular electrostatic potential calculations reveal regions of positive and negative charge distribution that influence reactivity patterns and intermolecular interactions. The amino group exhibits significant negative potential, consistent with its role as a nucleophilic center, while the boron atom shows positive potential reflecting its electron-deficient nature and Lewis acid character.

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Boiling Point | 370.6 ± 42.0°C | DFT calculation |

| Topological Polar Surface Area | 44.5 Ų | Computational chemistry |

| LogP (partition coefficient) | 1.5-2.3 | Multiple algorithms |

| Dipole Moment | Significant | Electronic structure calculation |

Structure-Property Relationships

The relationship between molecular structure and observed properties in this compound demonstrates the importance of substituent effects in determining chemical behavior. The electron-donating amino group activates the aromatic ring toward electrophilic substitution reactions, while the electron-withdrawing fluorine atom provides a counterbalancing effect that modulates the overall reactivity.

The positioning of the fluorine atom ortho to the amino group creates unique electronic interactions that influence the basicity of the amino group and the nucleophilicity of the aromatic ring. This ortho-fluoroaniline motif is known to exhibit altered electronic properties compared to other fluoroaniline isomers, with implications for reactivity and binding interactions.

The boronate ester functionality introduces Lewis acid character to the molecule, enabling coordination with Lewis bases and participation in cross-coupling reactions such as Suzuki-Miyaura transformations. The tetramethyl substitution on the dioxaborolane ring provides steric protection for the boron center while maintaining reactivity toward appropriate reaction partners.

The methyl group at the 2-position contributes electron density to the aromatic ring through hyperconjugation effects and provides steric influence on the conformation and reactivity of adjacent functional groups. This substitution pattern creates a unique electronic environment that distinguishes this compound from simpler aniline derivatives and enhances its utility in synthetic applications.

Propiedades

IUPAC Name |

6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRQHOCOLMHIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141082 | |

| Record name | 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227210-37-8 | |

| Record name | 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

Boronic Acid Derivative Formation: The starting material is often a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Methylation: The methylation step involves the addition of a methyl group to the aromatic ring, typically using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents (e.g., bromine, chlorine), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., ammonia, amines).

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Amines, alcohols, and hydrocarbons.

Substitution Products: Halogenated compounds, nitro compounds, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing boron atoms, such as 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, can exhibit significant anticancer properties. Boron-containing compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids showed promising activity against various cancer cell lines. The incorporation of fluorine into the structure enhances metabolic stability and bioactivity .

Drug Development

The compound serves as a versatile building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Example:

In the synthesis of kinase inhibitors, the presence of the dioxaborolane moiety has been shown to improve selectivity and potency against specific targets involved in cancer proliferation .

Organic Electronics

This compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in organic photovoltaic devices.

Research Findings:

Studies have shown that incorporating this compound into polymer matrices can enhance charge mobility and improve device performance .

Sensors

The compound's sensitivity to environmental changes makes it a candidate for use in chemical sensors. Its ability to undergo reversible reactions with various analytes allows for the detection of specific substances.

Application Example:

In a recent study on sensor technology, derivatives of this compound were tested for their ability to detect volatile organic compounds (VOCs), showing high selectivity and sensitivity .

Physical Properties

The compound has a molecular weight of 251.11 g/mol and a molecular formula of C13H19BFNO2. Its purity is often reported to be above 95%, making it suitable for research applications .

Mecanismo De Acción

The mechanism by which 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing their activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating their signaling pathways and affecting cellular responses.

Pathways: The compound may influence various biochemical pathways, including those related to cell growth, apoptosis, and immune responses.

Comparación Con Compuestos Similares

Structural Variations and Electronic Effects

Key analogs differ in substituent positions, fluorine count, and steric/electronic profiles:

Electronic Effects :

Key Challenges :

- Steric hindrance from methyl groups (target) may reduce reaction rates compared to less-substituted analogs.

- Multiple fluorines (e.g., trifluoro analog) complicate purification due to increased polarity .

Actividad Biológica

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1227210-37-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19BFNO2

- Molecular Weight : 251.11 g/mol

- Purity : 95%

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit various biological activities including anticancer and antimicrobial properties. The incorporation of fluorine and dioxaborolane moieties is particularly notable for enhancing biological efficacy.

Anticancer Activity

In vitro studies have shown that fluorinated anilines can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism : Compounds containing fluorine in the ortho or para position often enhance lipophilicity and metabolic stability.

- Case Study : A related study demonstrated that compounds with a fluorine substituent exhibited improved activity against HepG2 (liver hepatocellular carcinoma) cells with IC50 values significantly lower than their non-fluorinated counterparts .

Antimicrobial Activity

Fluorinated compounds have also been reported to possess antimicrobial properties:

- Mechanism : The presence of the dioxaborolane group is believed to contribute to the inhibition of bacterial cell wall synthesis.

- Case Study : Research on similar structures indicated potent activity against resistant strains of Candida albicans, with minimum inhibitory concentrations (MICs) in the nanomolar range .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/MIC (μM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 0.004 | |

| Antimicrobial | C. albicans | <0.05 | |

| Cytotoxicity | MCF7 | 4.5 |

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

- Fluorine Substitution : Enhances binding affinity to biological targets due to increased electron-withdrawing capacity.

- Dioxaborolane Moiety : Contributes to the compound's stability and solubility in biological systems.

- Lipophilicity : Improved lipophilicity facilitates cellular uptake and bioavailability.

Q & A

Advanced Question

- Catalyst Selection: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for electron-deficient aryl boronate esters. Catalyst loading (0.5–5 mol%) impacts yield and side reactions .

- Base Optimization: K₂CO₃ or Cs₂CO₃ in aqueous dioxane (3:1 v/v) enhances coupling efficiency by stabilizing the boronate intermediate .

- Substrate Compatibility: The fluorine substituent may reduce reactivity compared to non-fluorinated analogs, requiring elevated temperatures (80–100°C) .

How can competing protodeboronation or homocoupling side reactions be mitigated during synthesis?

Advanced Question

- Oxygen-Free Conditions: Rigorous nitrogen purging minimizes boronate oxidation and protodeboronation .

- Additives: Adding stoichiometric Cu(I) salts suppresses homocoupling by stabilizing Pd(0) intermediates .

- Temperature Control: Lowering reaction temperatures (e.g., 55°C) reduces decomposition while maintaining catalytic activity .

What stability challenges arise under varying storage conditions, and how are they addressed?

Advanced Question

- Hydrolysis Sensitivity: The boronate ester hydrolyzes in humid environments. Storage at 0–6°C under nitrogen in amber vials extends stability .

- Thermal Degradation: Decomposition above 150°C necessitates DSC analysis to define safe handling thresholds .

- Light Sensitivity: UV-Vis studies indicate photoinstability; dark storage is critical .

How can reaction conditions be optimized for high-yield synthesis of derivatives?

Advanced Question

- DoE (Design of Experiments): Systematic variation of solvent (dioxane vs. THF), base (K₂CO₃ vs. NaOAc), and temperature identifies optimal parameters .

- Catalyst Screening: PdCl₂(dtbpf) improves yields for sterically hindered substrates .

- In Situ Monitoring: ReactIR tracks boronate intermediate formation, enabling real-time adjustments .

What advanced analytical techniques resolve structural ambiguities in fluorinated boronate esters?

Advanced Question

- X-ray Crystallography: Resolves regiochemistry and confirms the planarity of the boronate ring (e.g., C–B bond length = 1.57 Å) .

- Solid-State NMR: ¹⁹F NMR distinguishes fluorine environments in crystalline vs. amorphous phases .

- TGA-MS: Correlates thermal stability with structural changes (e.g., mass loss at 200°C corresponds to pinacol liberation) .

How does the fluorine substituent influence reactivity compared to non-fluorinated analogs?

Advanced Question

- Electronic Effects: Fluorine’s electron-withdrawing nature reduces boronate nucleophilicity, slowing transmetallation in Suzuki-Miyaura reactions .

- Steric Effects: The 2-methyl group adjacent to fluorine increases steric hindrance, requiring bulky ligands (e.g., XPhos) for efficient coupling .

- Comparative Studies: Non-fluorinated analogs (e.g., 3-(pinacolatoboryl)aniline) show 20–30% higher yields under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.